![molecular formula C25H48N6O3 B163391 crambescin B CAS No. 132210-63-0](/img/structure/B163391.png)
crambescin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Crambescin B is a natural product that is extracted from the marine sponge Crambe crambe. It has been found to have potential therapeutic applications due to its unique chemical structure and biological properties. In
Wirkmechanismus
Crambescin B exerts its biological effects by binding to and modulating the activity of various molecular targets, including ion channels and enzymes. It has been found to interact with voltage-gated sodium channels, which are important for the transmission of nerve impulses. Crambescin B also interacts with enzymes involved in oxidative stress and inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
Crambescin B has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Crambescin B also has antioxidant properties, which help to reduce oxidative stress and prevent cellular damage. In addition, it has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using crambescin B in lab experiments is its unique chemical structure, which allows for the modulation of various molecular targets. It also has a high potency, which makes it effective at low concentrations. However, one limitation is its availability, as it is a natural product that can only be extracted from the marine sponge. This can make it difficult to obtain large quantities for experiments.
Zukünftige Richtungen
For research include exploring its potential therapeutic applications in other scientific research fields, developing more efficient synthesis methods, and understanding its mechanism of action and potential side effects in vivo.
Synthesemethoden
Crambescin B can be synthesized through a multi-step process that involves the extraction of the natural product from the marine sponge, purification, and chemical modification. The synthesis method involves the use of various chemical reagents and techniques, including chromatography, acid-base reactions, and spectroscopy.
Wissenschaftliche Forschungsanwendungen
Crambescin B has been found to have potential therapeutic applications in various scientific research fields, including cancer research, neurology, and immunology. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In neurology, crambescin B has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, it has been found to have immunomodulatory effects by regulating the immune system.
Eigenschaften
CAS-Nummer |
132210-63-0 |
---|---|
Molekularformel |
C25H48N6O3 |
Molekulargewicht |
480.7 g/mol |
IUPAC-Name |
7-(diaminomethylideneamino)heptyl (6R,7S)-9-amino-7-nonyl-1-oxa-8,10-diazaspiro[4.5]dec-8-ene-6-carboxylate |
InChI |
InChI=1S/C25H48N6O3/c1-2-3-4-5-6-8-11-15-20-21(25(16-14-19-34-25)31-24(28)30-20)22(32)33-18-13-10-7-9-12-17-29-23(26)27/h20-21H,2-19H2,1H3,(H4,26,27,29)(H3,28,30,31)/t20-,21-,25?/m0/s1 |
InChI-Schlüssel |
WKQBILXUHOSLDZ-ZLTNKZLJSA-N |
Isomerische SMILES |
CCCCCCCCC[C@H]1[C@H](C2(CCCO2)NC(=N1)N)C(=O)OCCCCCCCN=C(N)N |
SMILES |
CCCCCCCCCC1C(C2(CCCO2)NC(=N1)N)C(=O)OCCCCCCCN=C(N)N |
Kanonische SMILES |
CCCCCCCCCC1C(C2(CCCO2)NC(=N1)N)C(=O)OCCCCCCCN=C(N)N |
Synonyme |
crambescin B crambescin B carboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.